
(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which has a similar structure, was examined in rats, dogs, and humans after oral administration .Chemical Reactions Analysis
The major route of metabolism for similar compounds is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor intended for treating type 2 diabetes, were examined. This study detailed the compound's rapid absorption, primary metabolic pathways, and elimination processes, highlighting its potential therapeutic value and the complexity of its metabolic profile (Sharma et al., 2012).
Synthetic Methodologies and Crystal Structure
Research on the synthesis and crystal structure of boric acid ester intermediates that feature pyrrolidinyl methanone structures was conducted, revealing insights into their molecular configurations and potential applications in material science or drug development (Huang et al., 2021).
Antimicrobial Activity
A study synthesized and evaluated the antimicrobial activity of certain pyrazoline derivatives containing pyrrolidinyl methanone groups. This work highlighted these compounds' effectiveness against various microbial strains, suggesting their potential as antimicrobial agents (Kumar et al., 2012).
Organotin(IV) Complexes for Antimicrobial Applications
Organotin(IV) complexes derived from pyrrolidinyl methanone were synthesized and characterized, exhibiting significant antibacterial activities. Such findings underscore the potential of these complexes in developing new antimicrobial agents (Singh et al., 2016).
Spectroscopic and Theoretical Studies
Investigations into the spectroscopic properties and theoretical modeling of specific heterocyclic compounds incorporating pyrrolidinyl methanone have provided valuable insights into their electronic structures and potential applications in fluorescence-based technologies (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h1-2,4,12H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUCEWBWPZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

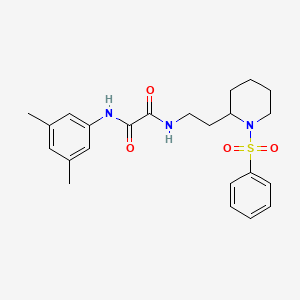

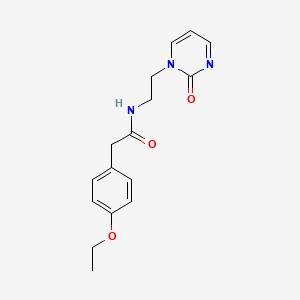
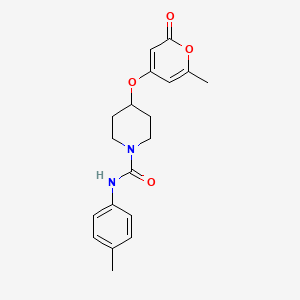
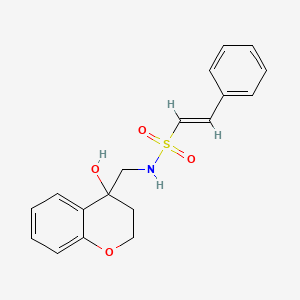

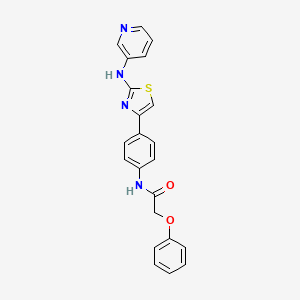
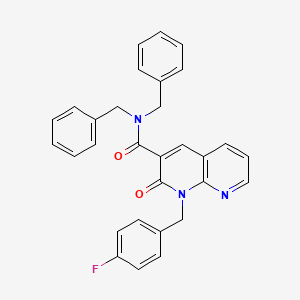
![5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667793.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)


![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)